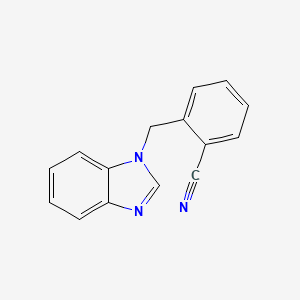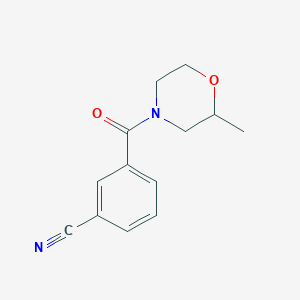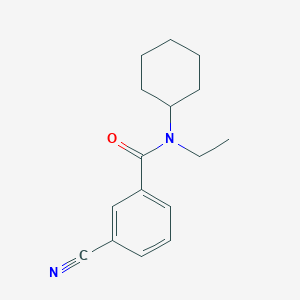
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile, also known as BIM-1, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. BIM-1 is a benzimidazole-based compound that has been found to inhibit the activity of a family of enzymes called kinases, which play a crucial role in the regulation of cell growth and proliferation.
Mecanismo De Acción
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile inhibits the activity of kinases by binding to a specific site on the enzyme called the ATP-binding site. This prevents the enzyme from phosphorylating its targets, which leads to a disruption of the signaling pathways that regulate cell growth and proliferation. 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has also been found to induce apoptosis in cancer cells by activating a protein called caspase-3, which is involved in the regulation of programmed cell death.
Biochemical and Physiological Effects:
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has been found to have several biochemical and physiological effects on cancer cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, and has been found to be effective against a wide range of cancer types. 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has also been found to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile is its broad-spectrum activity against a wide range of cancer types. It has also been found to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy. However, there are also some limitations to the use of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has been found to have a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile. One area of research is the development of more effective formulations of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile treatment. Finally, there is also a need for further studies to determine the long-term safety and efficacy of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile in clinical trials.
Métodos De Síntesis
The synthesis of 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with formaldehyde to form 2-(1H-benzimidazol-1-yl)methylbenzonitrile. This intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile.
Aplicaciones Científicas De Investigación
2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several kinases, including JAK2, FLT3, and BTK, which are involved in the regulation of cell growth and proliferation. 2-(1H-Benzimidazole-1-ylmethyl)benzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been found to be effective against a wide range of cancer types, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
2-(benzimidazol-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-5-1-2-6-13(12)10-18-11-17-14-7-3-4-8-15(14)18/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRJVVUFIRCVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)


![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)

![1-[(E)-2-methylpent-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7469382.png)

![3-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7469390.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7469392.png)

